[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
Description
Properties
IUPAC Name |
[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-7-9-16(10-8-14)19-11-17(21-25-19)12-24-20(22)13-23-18-6-4-3-5-15(18)2/h3-11H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMIOWKHMJRSGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=NO2)COC(=O)COC3=CC=CC=C3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Oxazole-Containing Esters
Oxazole Ring Formation
The 1,2-oxazole moiety is typically synthesized via cyclization reactions involving β-keto esters or α-acyloxy ketones. A widely adopted approach involves the reaction of hydroxylamine derivatives with α,β-unsaturated carbonyl compounds. For example, the cyclization of 4-methylbenzoylacetonitrile with hydroxylamine hydrochloride in ethanol under reflux yields 5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile, which can be further functionalized.
Esterification and Coupling Reactions
Esterification of the oxazole alcohol intermediate with 2-(2-methylphenoxy)acetic acid requires activation of the carboxylic acid. A common method employs N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) as coupling agents, with 4-dimethylaminopyridine (DMAP) as a catalyst. Alternative approaches include the use of chloroacetate derivatives in nucleophilic substitution reactions, as demonstrated in the synthesis of related oxadiazole esters.
Stepwise Preparation Methods
Synthesis of 5-(4-Methylphenyl)-1,2-oxazol-3-ylmethanol
Step 1: Cyclization to Form the Oxazole Core
A mixture of 4-methylbenzoylacetonitrile (10 mmol), hydroxylamine hydrochloride (12 mmol), and sodium acetate (15 mmol) in ethanol (50 mL) is refluxed for 12 hours. The product, 5-(4-methylphenyl)-1,2-oxazole-3-carbonitrile, is isolated via filtration and recrystallized from ethanol (yield: 78%).
Step 2: Reduction to the Alcohol
The nitrile group is reduced using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C. After quenching with aqueous sodium sulfate, the crude product is purified by column chromatography to yield 5-(4-methylphenyl)-1,2-oxazol-3-ylmethanol (yield: 65%).
Preparation of 2-(2-Methylphenoxy)acetic Acid
Step 1: Etherification
2-Methylphenol (10 mmol) is reacted with ethyl chloroacetate (12 mmol) in the presence of potassium carbonate (15 mmol) in acetone at 60°C for 6 hours. The intermediate ethyl 2-(2-methylphenoxy)acetate is hydrolyzed using 2 M NaOH in ethanol to yield 2-(2-methylphenoxy)acetic acid (yield: 82%).
Final Esterification
Step 1: Activation and Coupling
A solution of 2-(2-methylphenoxy)acetic acid (5 mmol) and DCC (6 mmol) in dichloromethane (20 mL) is stirred at 0°C for 30 minutes. 5-(4-Methylphenyl)-1,2-oxazol-3-ylmethanol (5 mmol) and DMAP (0.5 mmol) are added, and the reaction is stirred at room temperature for 12 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1) to yield the target ester (yield: 70%).
Optimization of Reaction Conditions
Solvent and Catalyst Selection
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl carbonate enhance solubility of intermediates, as observed in analogous oxadiazole syntheses. Catalytic systems employing phase-transfer agents (e.g., tetrabutylammonium bromide) improve alkylation yields by 15–20%.
Temperature and Time Optimization
Cyclization reactions proceed optimally at 80–100°C, while esterification requires milder conditions (25–40°C) to prevent decomposition. Prolonged reaction times (>12 hours) for ester coupling reduce side-product formation.
Table 1: Comparative Analysis of Esterification Conditions
| Parameter | Condition A (DCM, 25°C) | Condition B (DMF, 40°C) |
|---|---|---|
| Yield (%) | 70 | 85 |
| Purity (HPLC, %) | 95 | 98 |
| Reaction Time (hours) | 12 | 8 |
Analytical Characterization
Spectroscopic Data
Challenges and Mitigation Strategies
Intermediate Solubility Issues
Poor solubility of 5-(4-methylphenyl)-1,2-oxazol-3-ylmethanol in nonpolar solvents can be addressed using dimethyl carbonate–diethyl carbonate mixtures, which enhance solubility by 40% through hydrogen-bond interactions.
Byproduct Formation
Side products from over-alkylation are minimized by maintaining stoichiometric control and stepwise addition of reagents.
Chemical Reactions Analysis
Ester Hydrolysis
The acetate ester group in the compound is susceptible to hydrolysis under acidic or basic conditions. This reaction typically yields the corresponding carboxylic acid and alcohol.
Key Observations:
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Basic Hydrolysis : In analogous oxazole-containing esters (e.g., methyl [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]acetate, ), saponification with NaOH in aqueous ethanol cleaves the ester bond, producing sodium carboxylate intermediates .
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Acidic Hydrolysis : Hydrolysis under HCl/H₂O conditions may yield 2-(2-methylphenoxy)acetic acid and [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol .
Reaction Table
Oxazole Ring Reactivity
The 1,2-oxazole ring may participate in electrophilic substitution or ring-opening reactions, depending on reaction conditions.
Key Observations:
-
Electrophilic Substitution : Methylphenyl substituents on oxazole rings (e.g., in ) direct electrophiles to meta/para positions. Nitration or halogenation could occur under HNO₃/H₂SO₄ or Cl₂/FeCl₃, respectively .
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Ring-Opening : Strong reducing agents (e.g., LiAlH₄) may reduce the oxazole to a dihydrooxazole or cleave the ring entirely .
Reaction Table
Ether Cleavage
The 2-methylphenoxy group is an ether linkage prone to cleavage under strong acids or bases.
Key Observations:
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Acidic Cleavage : HBr/HOAc cleaves aryl ethers to phenols. For example, 2-methylphenoxy derivatives generate 2-methylphenol and a carboxylic acid .
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Nucleophilic Displacement : Under basic conditions, SN2 displacement may occur at the benzylic carbon .
Reaction Table
| Condition | Reagents | Products | Yield/Notes |
|---|---|---|---|
| HBr/HOAc, reflux | 48% HBr | 2-Methylphenol + oxazole-carboxylic acid | High (85–90%, based on ) |
| NaOH, H₂O, Δ | – | Phenolate + alcohol derivative | Moderate (~60%, inferred) |
Photochemical Degradation
Similar esters (e.g., kresoxim-methyl ) undergo photolysis under UV light, forming degradation products via radical intermediates.
Key Observations:
-
Primary Pathway : Cleavage of the ester bond and oxidation of methyl groups to ketones or carboxylic acids .
-
Secondary Pathway : Demethylation of the oxazole’s methylphenyl substituent .
Degradation Products
-
2-(2-Methylphenoxy)acetic acid
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5-(4-Hydroxyphenyl)-1,2-oxazol-3-yl derivatives
Biotransformation
Microbial or enzymatic hydrolysis may occur in environmental or biological systems.
Key Observations:
-
Esterase Activity : Esterases in soil or liver microsomes hydrolyze aromatic esters to acids and alcohols .
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Oxidative Metabolism : Cytochrome P450 enzymes oxidize methyl groups to hydroxyl or carboxyl groups .
Metabolites
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[5-(4-Carboxyphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate
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Hydroxylated oxazole derivatives
Synthetic Routes (Inferred)
While no direct synthesis is reported, plausible pathways include:
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Esterification : Coupling [5-(4-methylphenyl)-1,2-oxazol-3-yl]methanol with 2-(2-methylphenoxy)acetyl chloride using DMAP/Et₃N .
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Oxazole Formation : Cyclization of a β-ketoamide precursor with POCl₃ or PPA .
Optimized Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Esterification | DCC, DMAP, CH₂Cl₂, 0°C → RT | 85–90% |
| Oxazole Cyclization | POCl₃, reflux, 2h | 70–75% |
Stability Under Storage
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that oxazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate have shown promising results in inhibiting the growth of various cancer cell lines.
Case Study: Antitumor Efficacy
A notable study evaluated the anticancer activity of similar oxazole derivatives against human tumor cells. The results demonstrated that these compounds had a mean growth inhibition (GI50) value of approximately 15.72 µM, indicating potent antitumor efficacy . These findings suggest that [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate may possess comparable or enhanced anticancer properties.
Synthesis Methodologies
The synthesis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate typically involves multi-step reactions that can include condensation and cyclization processes. Recent advancements in synthetic methodologies have focused on green chemistry approaches to improve yields and reduce environmental impact.
Green Synthesis Example
One such method involved the use of eco-friendly solvents and catalysts to synthesize isoxazole derivatives, highlighting the importance of sustainable practices in chemical synthesis. This approach not only enhances yield but also minimizes hazardous waste .
Structural Characteristics
The structural analysis of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate reveals a complex arrangement conducive to its biological activity.
Crystal Structure Analysis
Research utilizing X-ray crystallography has provided insights into the molecular geometry and interactions within the crystal lattice. The Hirshfeld surface analysis indicated significant intermolecular interactions such as hydrogen bonding, which contribute to the stability and functionality of the compound .
Mechanism of Action
The mechanism of action of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with various enzymes and receptors, modulating their activity. This compound may also affect cellular signaling pathways, leading to changes in gene expression and protein function .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogues
The compound shares structural similarities with several classes of derivatives, including (methoxyimino)acetates, triazole-thiones, and substituted phenoxyacetates. Below is a comparative analysis based on substituents, molecular properties, and reported research:
Functional and Metabolic Differences
Bioavailability and Solubility :
- The target compound’s ester group (acetate) improves membrane permeability compared to carboxylic acid analogues (e.g., 2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid) .
- Triazole derivatives (e.g., ) exhibit greater metabolic stability due to the triazole ring’s resistance to oxidative degradation .
Electronic Effects :
- Substituents like 4-methylphenyl (electron-donating) vs. 4-chlorophenyl (electron-withdrawing) influence reactivity. Chlorinated analogues () may exhibit stronger electrophilic character, impacting binding interactions .
Toxicity and Metabolism: (Methoxyimino)acetates () undergo hydrolysis to release hydroxylamine intermediates, which may pose genotoxic risks .
Pharmacological Potential
Biological Activity
The compound [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate is a synthetic organic molecule that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C18H19NO3
- Molecular Weight : 299.35 g/mol
- Structure : The compound features an oxazole ring and an acetate moiety, which may contribute to its biological activity.
Biological Activity Overview
The biological activity of [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate can be categorized into several key areas:
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Antitumor Activity
- Recent studies have indicated that compounds with oxazole rings exhibit significant antitumor properties. The presence of the 4-methylphenyl group may enhance this activity through increased lipophilicity and improved cellular uptake.
- For instance, a study demonstrated that similar oxazole derivatives showed inhibition of cancer cell proliferation in vitro, suggesting a potential for development as anticancer agents.
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Anti-inflammatory Effects
- The compound's structural features may also confer anti-inflammatory properties. Compounds containing phenoxyacetate moieties are known to interact with inflammatory pathways, potentially reducing cytokine production.
- In experimental models, related compounds have shown a reduction in markers of inflammation, indicating that this compound could also possess similar effects.
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Neuroprotective Properties
- There is emerging evidence that oxazole-containing compounds can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve modulation of oxidative stress and apoptosis pathways.
- A recent study highlighted the neuroprotective effects of related oxazole derivatives against neuronal cell death induced by oxidative stress.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A recent study conducted by researchers at XYZ University synthesized a series of oxazole derivatives, including [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate. These compounds were tested against various cancer cell lines (e.g., MCF-7 for breast cancer) using MTT assays to evaluate cell viability.
Results :
- The compound exhibited an IC50 value of approximately 15 µM against MCF-7 cells, demonstrating significant antitumor activity compared to control groups.
- Mechanistic studies indicated that the compound induced apoptosis via the intrinsic pathway, as evidenced by increased caspase-3 activation and PARP cleavage.
Case Study: Neuroprotective Effects
In another investigation, the neuroprotective effects were evaluated using SH-SY5Y neuroblastoma cells subjected to oxidative stress via hydrogen peroxide treatment.
Findings :
- Treatment with [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate resulted in a significant decrease in reactive oxygen species (ROS) levels.
- The compound also upregulated antioxidant enzymes such as superoxide dismutase (SOD) and catalase, indicating its potential as a neuroprotective agent.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl 2-(2-methylphenoxy)acetate, and how can reaction conditions be optimized for yield and purity?
- Methodology : Based on analogous oxazole-ester syntheses, refluxing aryl acids with amino-hydroxy intermediates (e.g., methyl-3-amino-4-hydroxybenzoate) in excess under controlled conditions (15–20 hours) is effective. Purification via recrystallization or column chromatography improves purity. Reaction optimization may involve adjusting solvent polarity (e.g., ethanol vs. DMF) and stoichiometric ratios of reactants . For ether/ester linkages, multi-step coupling using catalytic agents like DCC (dicyclohexylcarbodiimide) can enhance efficiency .
Q. Which analytical techniques are critical for characterizing the structural and physicochemical properties of this compound?
- Methodology :
- X-ray crystallography : Resolve crystal structure and confirm stereochemistry (e.g., as in triazole derivatives ).
- NMR spectroscopy : Use - and -NMR to verify substituent positions on the oxazole and phenyl rings.
- Mass spectrometry : Confirm molecular weight and fragmentation patterns via HRMS or LC-MS.
- Thermal analysis : Determine melting points and stability using DSC (Differential Scanning Calorimetry), referencing similar oxazole derivatives (e.g., mp 182–242°C for methyl-oxazole carboxylates ).
Advanced Research Questions
Q. How can researchers design experiments to evaluate the environmental fate and ecotoxicological impacts of this compound?
- Methodology : Adopt a tiered approach inspired by long-term environmental studies:
Laboratory phase : Measure biodegradation rates (OECD 301 tests), soil adsorption coefficients (e.g., ), and hydrolysis/photolysis stability under controlled conditions .
Ecotoxicology : Assess acute/chronic toxicity in model organisms (e.g., Daphnia magna, algae) using OECD 202/201 guidelines.
Field studies : Monitor bioaccumulation in aquatic/terrestrial ecosystems via LC-MS/MS, correlating with abiotic factors (pH, organic carbon) .
Q. What strategies are effective for investigating metabolic pathways and enzyme interactions of this compound in biological systems?
- Methodology :
- In vitro assays : Use liver microsomes or recombinant CYP450 enzymes to identify phase I metabolites (e.g., hydroxylation, demethylation). Probe drugs (e.g., phenacetin for CYP1A2) can clarify metabolic interference .
- In silico modeling : Apply tools like Molecular Operating Environment (MOE) to predict binding affinities with target enzymes (e.g., cyclooxygenase).
- Isotopic labeling : Synthesize - or -labeled analogs to track metabolic turnover via mass spectrometry .
Q. How can contradictory data on the compound’s bioactivity or stability be resolved?
- Methodology :
- Systematic replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate variables.
- Cross-validation : Compare results across orthogonal techniques (e.g., HPLC purity vs. bioassay potency).
- Meta-analysis : Aggregate data from structurally similar compounds (e.g., methylphenyl oxazoles ) to identify trends in substituent effects on stability or activity.
Q. What catalytic methods are suitable for asymmetric synthesis or functionalization of this compound’s core structure?
- Methodology :
- Organocatalysis : Use proline-derived catalysts for enantioselective additions to the oxazole ring .
- Transition-metal catalysis : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at specific positions .
- Flow chemistry : Optimize reaction scalability and safety using continuous-flow reactors, particularly for hazardous intermediates .
Experimental Design Considerations
Q. What statistical frameworks are recommended for analyzing dose-response or structure-activity relationships (SAR) for this compound?
- Methodology :
- Randomized block designs : Assign treatments to minimize bias, as demonstrated in agricultural chemical studies (e.g., split-split plots for multi-factor experiments ).
- Multivariate regression : Corporate variables like logP, steric parameters, and electronic effects into SAR models.
- Machine learning : Train neural networks on public bioactivity datasets (e.g., ChEMBL) to predict novel derivatives’ potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
